2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde
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Overview
Description
2-Methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde typically involves the construction of the imidazo[4,5-b]pyridine ring system followed by functionalization at the 6-position to introduce the carbaldehyde group. One common synthetic route starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
2-Methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
2-Methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
2-Methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde can be compared with other similar compounds, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its DNA-damaging properties and use in cancer research.
Imidazo[4,5-c]pyridine derivatives: These compounds share structural similarities but differ in their biological activities and applications.
Imidazo[1,2-a]pyridines: These compounds are used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-5-10-7-2-6(4-12)3-9-8(7)11-5/h2-4H,1H3,(H,9,10,11) |
InChI Key |
WPXPMJQZCVOTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=N2)C=O |
Origin of Product |
United States |
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